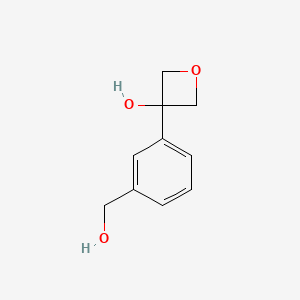

3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

Description

BenchChem offers high-quality 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-[3-(hydroxymethyl)phenyl]oxetan-3-ol |

InChI |

InChI=1S/C10H12O3/c11-5-8-2-1-3-9(4-8)10(12)6-13-7-10/h1-4,11-12H,5-7H2 |

InChI Key |

PGEKIIWEKOUYMX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC=CC(=C2)CO)O |

Origin of Product |

United States |

Derivatization Strategies and Analogue Synthesis from 3 3 Hydroxymethyl Phenyl Oxetan 3 Ol

Creation of Spiran and Fused Ring Systems Derived from 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Precursors

The unique structural architecture of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, featuring a strained oxetane (B1205548) ring, a tertiary alcohol, and a primary benzylic alcohol, presents a versatile platform for the synthesis of more complex molecular scaffolds. These functional groups serve as reactive handles for intramolecular cyclization strategies aimed at constructing novel spirocyclic and fused ring systems. Such endeavors are of significant interest in medicinal chemistry, where the introduction of three-dimensional complexity can profoundly influence pharmacological properties.

The formation of a spirocycle from this precursor involves the creation of a new ring that shares the C3 carbon atom of the oxetane moiety. Conversely, fused ring systems can be envisioned through the formation of a new ring that shares a bond with the phenyl group, effectively creating a polycyclic aromatic or heteroaromatic structure. The strategic manipulation of the two hydroxyl groups is central to these transformations.

Synthesis of Spirocyclic Systems

The generation of spirocyclic structures from 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol hinges on engaging both the oxetane-3-ol and the benzylic hydroxymethyl group in a ring-forming reaction. One plausible approach involves a condensation reaction with a suitable dielectrophile to forge a new heterocyclic ring spiro-fused at the oxetane C3 position.

A representative strategy is the formation of a spirocyclic 1,3-dioxane (B1201747) derivative. This can be achieved through the acid-catalyzed reaction of the diol precursor with an aldehyde or ketone. For instance, treatment with formaldehyde, or its equivalent, in the presence of an acid catalyst would be expected to yield a spiro-1,3-dioxane-oxetane system. The mechanism proceeds via initial protonation of the carbonyl electrophile, followed by sequential nucleophilic attack from the two hydroxyl groups of the precursor, culminating in the formation of the six-membered dioxane ring.

Table 1: Hypothetical Synthesis of a Spirocyclic Dioxane Derivative

| Precursor | Reagents and Conditions | Hypothetical Product Structure | Product Name |

| 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol | Paraformaldehyde, p-Toluenesulfonic acid, Toluene, reflux | (Spiro[oxetane-3,5'- Current time information in Le Flore County, US.researchgate.netdioxan]-2'-yl)benzene |

Another potential strategy for spirocycle formation is through a domino reaction sequence. For example, a Michael addition-cyclization cascade could be employed. researchgate.net While direct examples with this specific precursor are not documented, the principle involves the reaction of the diol with a suitable Michael acceptor that also contains a leaving group, leading to an intramolecular etherification to form the spirocyclic ether.

Synthesis of Fused Ring Systems

The construction of fused ring systems from 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol typically involves an intramolecular cyclization that forges a new ring onto the existing phenyl group. These transformations often leverage the reactivity of the benzylic position and can be designed to produce a variety of fused heterocyclic structures.

One of the most direct methods to achieve a fused system is through an intramolecular Friedel-Crafts-type reaction. This requires the conversion of one of the hydroxyl groups into a good leaving group, such as a tosylate or a halide, to facilitate the formation of an electrophilic species that can be attacked by the aromatic ring. For example, selective tosylation of the primary hydroxymethyl group, followed by treatment with a Lewis acid, could promote the cyclization to form a fused six-membered ring ether (a chromane (B1220400) derivative). The Lewis acid would assist in the departure of the tosylate group, generating a benzylic carbocation that is then trapped intramolecularly by the ortho position of the phenyl ring.

Table 2: Hypothetical Synthesis of a Fused Chromane Derivative

| Precursor | Reagents and Conditions | Hypothetical Product Structure | Product Name |

| 3-(3-(Tosylmethyl)phenyl)oxetan-3-ol (from the diol) | Lewis Acid (e.g., BF₃·OEt₂), Dichloromethane, 0 °C to rt | ![Spiro[chromane-4,3'-oxetan]-6-ol](https://i.imgur.com/your-image-url2.png) | 4-(Oxetan-3-yl)chromane |

Alternatively, the oxetane ring itself can be utilized as a synthon for building fused systems. The ring strain of oxetanes makes them susceptible to ring-opening reactions, which can be harnessed to reveal reactive intermediates for subsequent cyclization. researchgate.net For instance, under Brønsted or Lewis acidic conditions, the oxetane ring can be opened. In a carefully designed system, this ring-opening could be coupled with an intramolecular reaction with the phenyl ring to generate a fused product. For example, acid-catalyzed ring-opening of the oxetane could generate a carbocation that, upon rearrangement and reaction with the aromatic ring, could lead to fused bicyclic systems. acs.org The regioselectivity of such cyclizations would be governed by the stability of the intermediate carbocations and the electronics of the aromatic ring. libretexts.org

The synthesis of fused nitrogen-containing heterocycles is also a plausible direction. This would first require the conversion of the hydroxymethyl group to an amine. Subsequent intramolecular reactions, such as a Pictet-Spengler-type condensation following the opening of the oxetane to an aldehyde, could provide access to complex fused alkaloids.

These proposed strategies, grounded in established principles of organic synthesis, highlight the potential of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol as a valuable starting material for generating diverse and complex spirocyclic and fused ring systems for applications in chemical biology and drug discovery.

Structural Elucidation and Stereochemical Considerations of 3 3 Hydroxymethyl Phenyl Oxetan 3 Ol

Inherent Chirality and Stereoisomerism in the 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Framework

The presence of a stereocenter at the C3 position of the oxetane (B1205548) ring in 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol is a key structural feature. This chirality dictates the existence of non-superimposable mirror images, known as enantiomers, and can lead to diastereomeric relationships in more complex derivatives.

The tertiary alcohol at the C3 position, bearing four different substituents (a hydroxyl group, a hydroxymethylphenyl group, and two methylene (B1212753) groups of the oxetane ring), renders the molecule chiral. Consequently, 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol exists as a pair of enantiomers: (R)-3-(3-(hydroxymethyl)phenyl)oxetan-3-ol and (S)-3-(3-(hydroxymethyl)phenyl)oxetan-3-ol. These enantiomers possess identical physical and chemical properties in an achiral environment but exhibit different interactions with other chiral molecules and polarized light.

The synthesis of chiral oxetanes is an area of active research, with various strategies being developed to control the stereochemistry at the C3 position. nih.govnsf.govnih.govox.ac.uk For instance, enantioselective synthesis can be achieved through methods like the enantioselective reduction of β-halo ketones followed by cyclization, or through the use of chiral catalysts in ring-opening reactions of prochiral oxetanes. nih.govacs.org The development of such methods is crucial for accessing enantiomerically pure forms of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, which is often a prerequisite for its use in applications where specific stereochemistry is required.

Determining the absolute configuration of chiral molecules like 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol is essential for understanding their structure-activity relationships. Several methodologies are employed for this purpose.

One of the most definitive methods is single-crystal X-ray diffraction analysis . nih.govtaylorandfrancis.com This technique provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of the spatial arrangement of atoms and thus the absolute stereochemistry.

Spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and the calculation of Optical Rotation (OR) using density functional theory (DFT) are also powerful tools. nih.gov By comparing the experimentally measured VCD spectrum and optical rotation with the calculated values for a specific enantiomer (e.g., the R- or S-isomer), the absolute configuration can be confidently assigned. nih.gov Another common approach involves the derivatization of the chiral alcohol with a chiral agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomeric esters. mdpi.com The subsequent analysis of the ¹H and ¹³C NMR spectra of these diastereomers allows for the determination of the absolute configuration based on established empirical rules. mdpi.com

Conformational Analysis of the Oxetane Ring and Phenyl Substituent in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

The oxetane ring is not planar but exists in a puckered conformation to alleviate the inherent ring strain arising from the deviation of bond angles from the ideal tetrahedral value. beilstein-journals.orgsmu.edu The unsubstituted oxetane ring has a small puckering angle of about 8.7°. beilstein-journals.org The introduction of substituents on the oxetane ring, as in 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, generally increases the degree of puckering to minimize unfavorable eclipsing interactions between the substituents. acs.org For example, the puckering angle in some substituted oxetanes can increase to around 16°. acs.orguni-muenchen.de

This ring puckering is a dynamic process, and the ring can undergo inversion between different puckered conformations. The energy barrier for this inversion is influenced by the nature and position of the substituents. The puckering of the oxetane ring can be quantitatively described using Cremer-Pople puckering parameters. chemrxiv.org

The molecule exhibits rotational isomerism, or atropisomerism, due to the restricted rotation around the single bonds connecting the phenyl group to the oxetane ring and the hydroxymethyl group to the phenyl ring. The presence of bulky substituents can create a significant energy barrier to rotation, leading to the existence of stable or semi-stable rotational isomers (rotamers). rsc.org

Influence of Substituent Positioning on the Oxetane Core of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

The positioning of the 3-(hydroxymethyl)phenyl group at the C3 position of the oxetane ring has a profound impact on the properties of the molecule. The inductive electron-withdrawing effect of the oxetane oxygen atom can influence the acidity of the benzylic protons and the reactivity of the aromatic ring. nih.gov

Synthetic Methodologies for the Preparation of 3 3 Hydroxymethyl Phenyl Oxetan 3 Ol

Retrosynthetic Analysis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available, or easily synthesizable precursors. nih.govamazonaws.com For 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol (I), the primary disconnection involves the oxetane (B1205548) ring itself. The most common and reliable method for forming an ether linkage, including cyclic ethers, is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This leads to the key precursor, a 1,3-diol with a suitable leaving group on one of the primary alcohols (II).

This retrosynthetic disconnection reveals a key intermediate, a substituted propane-1,3-diol. The precursor (II) is a 1-(3-(hydroxymethyl)phenyl)propane-1,3-diol derivative where one of the primary hydroxyl groups is converted into a good leaving group (e.g., a halide or a sulfonate ester), and the tertiary alcohol is appropriately positioned for an intramolecular nucleophilic attack to form the oxetane ring.

Further disconnection of the precursor (II) from the 1,3-diol (III) is a standard functional group interconversion. The diol (III) can be conceptually derived from a β-hydroxy ketone (IV) through reduction. This β-hydroxy ketone could be formed via an aldol (B89426) reaction between a protected 3-formylbenzaldehyde and a ketone enolate. Alternatively, a more convergent approach involves the reaction of a Grignard reagent derived from a protected 3-bromobenzyl alcohol with a suitable three-carbon electrophile.

| Precursor Type | Key Features | Potential Synthetic Origin |

| Halohydrin/Sulfonate Ester | Contains a tertiary alcohol, a primary alcohol converted to a leaving group (e.g., -Br, -I, -OTs, -OMs), and the (hydroxymethyl)phenyl moiety. | Derived from a corresponding 1,3-diol through selective protection and functional group manipulation. |

| 1,3-Diol | A propane-1,3-diol backbone substituted with a 3-(hydroxymethyl)phenyl group at the 1-position. | Reduction of a corresponding β-hydroxy ketone or ester. |

| β-Hydroxy Ketone/Ester | A carbonyl or ester functionality that can be reduced to the corresponding alcohol. | Aldol condensation or related C-C bond-forming reactions. |

Direct Cyclization Strategies for Oxetane Ring Formation in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

The formation of the strained four-membered oxetane ring is a kinetically challenging step. acs.org However, several direct cyclization strategies have been developed to overcome this hurdle.

Intramolecular Ring-Closing Reactions: Mechanistic Principles

The most prevalent method for the synthesis of oxetanes is the intramolecular Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an electrophilic carbon bearing a leaving group. wikipedia.org In the context of synthesizing 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, the precursor would be a 1,3-diol derivative where the tertiary alcohol acts as the nucleophile after deprotonation, and one of the primary alcohols is converted into a leaving group.

The reaction is typically carried out in the presence of a strong, non-nucleophilic base to deprotonate the tertiary alcohol, forming the corresponding alkoxide. The subsequent intramolecular SN2 attack on the carbon bearing the leaving group results in the formation of the oxetane ring. The stereochemistry at the carbon bearing the leaving group is inverted during this process. libretexts.org

The efficiency of the cyclization is dependent on several factors, including the nature of the leaving group, the solvent, and the base used. Ring formation is generally most effective for creating 5- and 6-membered rings, with 4-membered ring formation being less favorable but achievable under appropriate conditions. libretexts.org

Catalytic Systems Facilitating Oxetane Formation in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Synthesis

While the classical Williamson ether synthesis often employs stoichiometric amounts of a strong base, catalytic methods are also being explored. For the synthesis of oxetan-3-ols, gold-catalyzed oxidative cyclization of propargylic alcohols has been reported as a powerful method for constructing the oxetane-3-one core, which can then be reduced to the corresponding oxetan-3-ol. organic-chemistry.orgacs.orgnih.gov

In a hypothetical application to the synthesis of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, a propargylic alcohol precursor bearing the 3-(hydroxymethyl)phenyl group could be subjected to gold-catalyzed cyclization. This would likely yield the corresponding oxetan-3-one, which would then require reduction of the ketone and potentially the hydroxymethyl group if it was protected.

Brønsted acids have also been shown to catalyze the formation of 1,4-dioxanes from 3-aryloxetan-3-ols and 1,2-diols, demonstrating the ability of catalysts to activate the oxetane system. nih.govacs.orgnih.gov While not a direct formation of the oxetane ring, it highlights the potential for catalytic activation of precursors.

| Catalytic System | Precursor Type | Product | Key Advantages |

| Gold Catalysis | Propargylic alcohols | Oxetan-3-ones | Mild reaction conditions, high functional group tolerance. acs.orgnih.gov |

| Brønsted Acid Catalysis | 3-Aryloxetan-3-ols and diols | 1,4-Dioxanes | Metal-free, high regio- and diastereoselectivity. nih.govacs.org |

Photochemical and Radical-Mediated Cyclizations Towards 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

Photochemical reactions, particularly the Paternò-Büchi reaction, offer a [2+2] cycloaddition route to oxetanes from an alkene and a carbonyl compound. For the synthesis of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, this would conceptually involve the reaction of a styrene (B11656) derivative with a ketone. However, controlling the regioselectivity and subsequent functional group manipulations can be challenging.

More recently, visible-light-mediated Paternò-Büchi reactions have been developed, offering milder conditions. beilstein-journals.org Radical-mediated cyclizations have also emerged as a powerful tool in organic synthesis. For instance, the decarboxylative alkylation of 3-aryloxetan-3-carboxylic acids under photoredox catalysis can be used to functionalize the oxetane ring. beilstein-journals.org While not a direct ring-forming reaction, it showcases the utility of radical chemistry in modifying oxetane scaffolds.

A hypothetical radical-based approach to 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol could involve the intramolecular cyclization of a radical generated on a suitable precursor.

Multi-Step Synthetic Approaches to 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol from Diverse Feedstocks

Given the complexity of the target molecule, multi-step synthetic sequences are often necessary. These approaches allow for the controlled introduction of the required functional groups.

Strategies Involving Pre-formed Phenyl and Hydroxymethyl Building Blocks

A convergent strategy starting with a pre-functionalized aromatic ring is often the most efficient. A plausible starting material would be a derivative of 3-bromobenzyl alcohol, where the alcohol is protected.

A potential synthetic sequence could be:

Protection: The hydroxyl group of 3-bromobenzyl alcohol is protected with a suitable protecting group (e.g., benzyl (B1604629) ether, silyl (B83357) ether).

Grignard Formation and Reaction: The protected 3-bromobenzyl derivative is converted to its Grignard reagent. This is then reacted with a suitable three-carbon electrophile, such as epichlorohydrin (B41342) or a protected dihydroxyacetone derivative, to introduce the carbon backbone required for the oxetane ring.

Functional Group Manipulation: The resulting intermediate undergoes a series of functional group manipulations to install the tertiary alcohol and a primary leaving group, setting the stage for the key cyclization step.

Intramolecular Cyclization: The precursor is treated with a base to induce the intramolecular Williamson ether synthesis, forming the oxetane ring.

Deprotection: The protecting group on the benzylic alcohol is removed to yield the final product, 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol.

An alternative approach could start from 3-oxetanone. atlantis-press.com Wittig-type olefination followed by hydroboration-oxidation could introduce a hydroxymethyl group at the 3-position. Subsequent Suzuki coupling with a protected 3-bromobenzyl alcohol derivative could install the aromatic ring. This would be followed by the introduction of the tertiary hydroxyl group, for example, via epoxidation and subsequent ring-opening.

| Starting Material | Key Transformation | Intermediate | Subsequent Steps |

| Protected 3-bromobenzyl alcohol | Grignard reaction with an epoxide or protected ketone | Acyclic alcohol with the phenyl and hydroxymethyl precursors | Functional group manipulation, cyclization, deprotection |

| 3-Oxetanone | Wittig reaction and hydroboration-oxidation | 3-(Hydroxymethyl)oxetane | Arylation, introduction of tertiary alcohol |

Strategic Use of Protecting and Deprotecting Groups in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Synthesis

The presence of two hydroxyl groups in the target molecule, one primary benzylic and one tertiary, requires a robust protecting group strategy to ensure chemoselectivity during the synthesis. The primary benzylic alcohol must be protected to prevent it from reacting during the formation and subsequent addition of the organometallic reagent.

Benzyl Ether Protection: The synthesis would commence with the protection of 3-bromobenzyl alcohol as its benzyl ether, forming 1-bromo-3-((benzyloxy)methyl)benzene. This protected compound can then be converted to its Grignard or organolithium reagent and reacted with oxetan-3-one. The final deprotection step involves the cleavage of the benzyl ether, typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C). This method is generally clean and efficient but may not be compatible with other reducible functional groups in more complex derivatives.

Silyl Ether Protection: Alternatively, the benzylic alcohol can be protected as a silyl ether, for instance, by reacting 3-bromobenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole. Following the organometallic addition to oxetan-3-one, the TBDMS group can be selectively removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). Silyl ethers are generally stable to organometallic reagents and many other reaction conditions but are sensitive to acidic media.

Table 1: Common Protecting Groups for the Synthesis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

| Protecting Group | Structure | Protection Reagent(s) | Deprotection Condition | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Benzyl (Bn) | -CH₂Ph | Benzyl bromide (BnBr), NaH | H₂, Pd/C | Stable to many reagents | Requires hydrogenation for cleavage |

| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂C(CH₃)₃ | TBDMSCl, Imidazole | TBAF, HF, or Acetic Acid | Easily removed, stable to many conditions | Labile to acid and fluoride |

| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | TIPSCl, Imidazole | TBAF, HF, or Acetic Acid | More sterically hindered, more stable than TBDMS | More difficult to remove than TBDMS |

Enantioselective and Diastereoselective Synthesis of Chiral 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

The tertiary alcohol at the C3 position of the oxetane ring represents a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol requires the use of asymmetric synthetic methods.

Asymmetric Catalysis in the Production of Chiral 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Isomers

Asymmetric catalysis offers an efficient way to produce chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, several catalytic strategies can be envisioned.

One approach is the asymmetric addition of the organometallic reagent derived from protected 3-bromobenzyl alcohol to oxetan-3-one in the presence of a chiral ligand.

A second strategy involves the enantioselective desymmetrization of a prochiral oxetane precursor using a chiral catalyst. For instance, a prochiral 3-aryl-3-(carboxy)oxetane could be desymmetrized using a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), to introduce asymmetry. nih.gov

A third route could involve the gold-catalyzed asymmetric cyclization of a chiral propargylic alcohol to form a chiral oxetan-3-one intermediate. nih.gov This chiral ketone would then undergo a diastereoselective addition of the aryl Grignard reagent to furnish the target compound.

Table 2: Potential Asymmetric Catalytic Approaches

| Catalytic Strategy | Catalyst Type | Description | Potential Outcome |

|---|---|---|---|

| Asymmetric Grignard Addition | Chiral Ligand (e.g., SPARTEINE) | A chiral ligand complexes with the Grignard reagent, directing its addition to one face of the oxetan-3-one. | Enantiomerically enriched tertiary alcohol. |

| Enantioselective Desymmetrization | Chiral Phosphoric Acid (CPA) | A CPA catalyst protonates and activates a prochiral oxetane derivative, leading to an enantioselective ring-opening or modification. nih.gov | Chiral functionalized oxetane intermediate. |

| Gold-Catalyzed Cyclization | Chiral Gold Complex | A chiral gold catalyst mediates the cyclization of an achiral propargylic alcohol to a chiral oxetan-3-one. nih.gov | Enantiomerically enriched oxetan-3-one precursor. |

Chiral Auxiliary-Based Approaches for Stereocontrol in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Synthesis

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of chiral 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. williams.edu For example, a precursor acid could be acylated onto the chiral auxiliary. A subsequent diastereoselective transformation, such as an alkylation or an aldol reaction to build the oxetane precursor framework, would be directed by the steric influence of the auxiliary. Finally, cleavage of the auxiliary would release the enantiomerically enriched product. williams.edu

Another sophisticated approach involves using a chiral directing group attached to the aromatic ring. For instance, rhodium(III)-catalyzed C-H activation and annulation reactions using a chiral N-sulfinyl amide as a directing group have been shown to achieve high diastereoselectivity in the synthesis of other heterocyclic systems and could be conceptually adapted. nih.gov

Biocatalytic Routes for the Enantiopure Synthesis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. A key biocatalytic strategy applicable to the synthesis of chiral 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol would be the asymmetric reduction of a precursor ketone.

Specifically, the prochiral ketone, 3-(3-(hydroxymethyl)phenyl)oxetan-3-one (assuming the benzylic alcohol is protected), could be reduced to the chiral tertiary alcohol using a ketoreductase (KRED) enzyme. These enzymes, often from organisms like Saccharomyces cerevisiae (baker's yeast) or various bacteria, can exhibit high enantioselectivity for the reduction of a wide range of ketones. The selection of the appropriate enzyme and reaction conditions would be crucial to achieve high yield and enantiomeric excess.

Application of Green Chemistry Principles in the Synthesis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be applied to the synthesis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol to improve its sustainability.

Solvent Selection and Minimization Strategies in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Production

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste and environmental impact. The proposed synthesis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol involves a Grignard or organolithium reaction, which traditionally uses solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmendelset.com While effective, these solvents have drawbacks related to safety (peroxide formation for ethers) and environmental impact.

Greener solvent alternatives are increasingly being adopted. umb.edu For organometallic reactions, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a superior alternative to THF. sigmaaldrich.comijarse.com Derived from renewable resources like corncobs, 2-MeTHF has a lower water miscibility than THF, which simplifies aqueous work-up procedures and reduces the volume of solvent waste. ijarse.com It also has a higher boiling point, allowing for reactions to be conducted at higher temperatures if necessary, and is less prone to forming explosive peroxides. sigmaaldrich.com Another green solvent option is cyclopentyl methyl ether (CPME), which also boasts low peroxide formation and favorable properties for work-up. sigmaaldrich.com

Deep eutectic solvents (DESs) represent a novel class of green solvents that have been explored for organometallic additions to ketones, offering a non-volatile and often biodegradable reaction medium. rsc.orgscispace.com

Table 3: Comparison of Solvents for the Grignard Reaction Step

| Solvent | Source | Key Green Attributes | Disadvantages in Context |

|---|---|---|---|

| Diethyl Ether | Petrochemical | - | High volatility, flammable, peroxide former |

| Tetrahydrofuran (THF) | Petrochemical | - | Water miscible (difficult work-up), peroxide former |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | Bio-derived, low water miscibility, higher boiling point, less prone to peroxide formation. sigmaaldrich.comijarse.com | Higher cost than traditional ethers |

| Cyclopentyl Methyl Ether (CPME) | Petrochemical | Low peroxide formation, hydrophobic, stable to acids/bases. sigmaaldrich.com | Not bio-derived |

| Deep Eutectic Solvents (DES) | Various (can be bio-derived) | Often biodegradable, low volatility, non-flammable. rsc.orgscispace.com | Substrate solubility can be an issue, viscosity |

By selecting solvents like 2-MeTHF or CPME and optimizing reaction conditions to minimize solvent usage (e.g., running reactions at higher concentrations), the environmental footprint of the synthesis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol can be significantly reduced.

Atom Economy and Reaction Efficiency Considerations for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Pathways

The principles of green chemistry are increasingly integral to the development of synthetic routes in modern organic chemistry. For a target molecule such as 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, assessing the atom economy and reaction efficiency of potential synthetic pathways is crucial for developing sustainable and cost-effective manufacturing processes.

Atom Economy (AE) , a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction would have an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product. primescholars.comrsc.org In practice, many reactions, particularly those involving protecting groups or leaving groups, have lower atom economies.

Reaction Mass Efficiency (RME) provides a more holistic view of a reaction's efficiency by considering the yield and the molar masses of reactants and products. It is calculated as the mass of the isolated product divided by the total mass of reactants.

Considering a hypothetical synthesis of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, a retro-synthetic analysis suggests a key step could be the reaction of a Grignard reagent, such as 3-bromo-benzyl alcohol (with a protected alcohol), with oxetan-3-one.

A simplified hypothetical reaction step and its theoretical efficiency metrics are presented below:

Hypothetical Reaction Step:

(3-Bromophenyl)methanol + Mg -> 3-(Hydroxymethyl)phenylmagnesium bromide 3-(Hydroxymethyl)phenylmagnesium bromide + Oxetan-3-one -> 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

Table 1: Hypothetical Atom Economy and Reaction Efficiency Data

| Metric | Formula | Value for Hypothetical Step | Interpretation |

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | ~70% | This value reflects the inherent loss of magnesium and bromine atoms in the formation of the Grignard reagent and subsequent reaction. |

| Reaction Mass Efficiency | (Mass of Product / Σ Mass of Reactants) x 100 | Dependent on yield | Assuming an 80% yield, the RME would be lower than the atom economy, highlighting the impact of reaction yield. |

| Process Mass Intensity | (Total Mass In / Mass of Product) | Dependent on process | This would account for solvents (e.g., THF for the Grignard reaction), and workup materials, likely resulting in a PMI significantly greater than 1. |

Comparative Analysis and Optimization of Existing Synthetic Routes to 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

A comparative analysis of potential synthetic routes to 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol is essential for selecting the most viable pathway for further development and optimization. Based on general methodologies for the synthesis of 3-substituted oxetanes, several routes can be proposed and compared. acs.org

Route A: Grignard Addition to Oxetan-3-one

This approach involves the synthesis of a Grignard reagent from a protected 3-halobenzyl alcohol and its subsequent addition to oxetan-3-one.

Pros: This is a classic and well-understood method for forming carbon-carbon bonds. The starting materials, oxetan-3-one and substituted benzyl halides, are generally accessible.

Route B: Paterno-Büchi Reaction

The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, could potentially be employed. google.com In this context, 3-vinylbenzyl alcohol could react with a ketone precursor.

Pros: This method can form the oxetane ring in a single step under photochemical conditions.

Cons: The reaction often suffers from poor regioselectivity and can produce a mixture of isomers, leading to complex purification challenges. The requirement for specialized photochemical reactors may also limit its scalability.

Route C: Intramolecular Williamson Ether Synthesis

This route would involve the synthesis of a 1,3-diol precursor, specifically 1-(3-(hydroxymethyl)phenyl)propane-1,3-diol, followed by a selective activation of one hydroxyl group (e.g., tosylation) and subsequent base-mediated intramolecular cyclization. acs.org

Pros: The Williamson ether synthesis is a robust and widely used method for forming ether linkages, including cyclic ethers. acs.org

Route D: Gold-Catalyzed Cyclization of a Propargylic Alcohol

A more modern approach would involve the synthesis of a suitable propargylic alcohol, which could then undergo a gold-catalyzed intramolecular cyclization to form the oxetan-3-one core, followed by reduction or functional group manipulation. nih.govorganic-chemistry.org

Pros: Gold-catalyzed reactions are often highly efficient and can proceed under mild conditions. organic-chemistry.org This approach could offer high atom economy and potentially fewer steps than traditional methods.

Cons: The synthesis of the specific propargylic alcohol precursor may be complex. Gold catalysts can be expensive, although catalyst loading is typically low.

Table 2: Comparative Analysis of Potential Synthetic Routes

| Route | Key Transformation | Advantages | Disadvantages |

| A | Grignard Reaction | Well-established, accessible starting materials | Anhydrous conditions, protection/deprotection steps, waste generation |

| B | Paterno-Büchi Reaction | Single-step ring formation | Poor regioselectivity, specialized equipment |

| C | Williamson Ether Synthesis | Robust and reliable | Multi-step, challenges in selective activation, stoichiometric byproducts |

| D | Gold-Catalyzed Cyclization | High efficiency, mild conditions, high atom economy | Potentially complex precursor synthesis, catalyst cost |

Optimization of a Selected Route

Assuming Route A (Grignard addition) is chosen for optimization due to the ready availability of starting materials, several strategies could be employed:

Solvent Screening: While THF is standard for Grignard reactions, exploring alternative etheral solvents or solvent mixtures could improve reaction rates and yields.

Temperature Control: Precise control of the reaction temperature during Grignard formation and addition is critical to minimize side reactions. An optimization study would involve running the reaction at various temperatures to find the optimal balance between reaction rate and selectivity.

Reagent Addition: The rate of addition of the Grignard reagent to oxetan-3-one can significantly impact the yield and purity of the product. A slow, controlled addition is generally preferred.

Workup Procedure: Optimizing the quenching and extraction procedures can maximize the recovery of the desired product and simplify purification.

Further optimization could involve exploring alternative organometallic reagents, such as organolithium or organozinc compounds, which may offer different reactivity and selectivity profiles.

Reactivity Profiles and Reaction Mechanisms of 3 3 Hydroxymethyl Phenyl Oxetan 3 Ol

Oxetane (B1205548) Ring-Opening Reactions of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

The cleavage of the oxetane ring is a predominant reaction pathway, driven by the release of inherent ring strain. acs.orgacs.org These reactions can be initiated by nucleophiles, electrophiles, or radical species, each proceeding through distinct mechanisms that dictate the regioselectivity and stereochemistry of the resulting products.

Nucleophilic attack on the oxetane ring of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is expected to occur at the less sterically hindered C2 or C4 positions. Due to the presence of two substituents at the C3 position (a phenyl group and a hydroxymethyl group), direct nucleophilic attack at this carbon is highly unlikely. The reaction typically proceeds via an SN2 mechanism.

Under neutral or basic conditions, strong nucleophiles will preferentially attack the less substituted C2/C4 carbon atoms, leading to the formation of a 1,3-diol derivative. magtech.com.cn The regioselectivity is primarily governed by steric hindrance. For instance, reactions with organometallic reagents, amines, or thiols follow this pathway. While direct studies on 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol are limited, analogous reactions with 3-aryloxetan-3-ols demonstrate this principle. A lithium-catalyzed reaction with thiols, for example, has been shown to proceed with high chemoselectivity, yielding oxetane sulfides without ring-opening, though this illustrates the functionalization of the tertiary alcohol rather than ring scission. beilstein-journals.org However, more aggressive nucleophiles under conditions that favor ring-opening would attack the ring carbons.

| Nucleophile (Example) | Reaction Conditions | Expected Major Product | Mechanism |

| Grignard Reagents (e.g., MeMgBr) | Elevated temperatures | 1-(3-(1-hydroxyethyl)phenyl)-2-(hydroxymethyl)propan-2-ol | SN2 |

| Amines (e.g., R-NH₂) | Heating | 3-amino-1-(3-(hydroxymethyl)phenyl)-2-(hydroxymethyl)propan-2-ol | SN2 |

| Hydrides (e.g., LiAlH₄) | Reflux in THF | 1-(3-(hydroxymethyl)phenyl)butane-1,3-diol | SN2 |

This table presents expected outcomes based on general principles of oxetane reactivity.

Electrophilic activation of the oxetane's oxygen atom by a Brønsted or Lewis acid significantly facilitates ring cleavage. researchgate.net This pathway is particularly relevant for 3-aryl-3-hydroxy-substituted oxetanes like the subject compound.

Upon protonation or coordination of a Lewis acid to the oxetane oxygen, the C-O bonds are weakened. The subsequent cleavage can follow two main pathways. The cleavage of the C3-O bond is highly favored due to the formation of a stable tertiary benzylic carbocation. This carbocation can then be trapped by a nucleophile. Alternatively, a nucleophile can attack the C2/C4 positions of the activated oxetane in an SN2 fashion. Weak nucleophiles typically require acid catalysis to open the ring, and under these conditions, the reaction often favors attack at the more substituted carbon (C3) if a stable carbocation can be formed (electronic effect control). magtech.com.cn

For 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, the formation of the tertiary benzylic carbocation at C3 is the most probable pathway under acidic conditions. This intermediate would then react with available nucleophiles. For example, in the presence of an alcohol, this can lead to the formation of ethers. rsc.org If water is the nucleophile, it results in the formation of a triol. The formation of a carbocation intermediate means that if the carbon were chiral, racemization would be expected. In this specific molecule, C3 is not a stereocenter.

| Reagent/Catalyst | Nucleophile | Expected Intermediate | Stereochemical Outcome |

| Brønsted Acid (e.g., H₂SO₄) | Water | Tertiary benzylic carbocation | Not applicable (achiral C3) |

| Lewis Acid (e.g., BF₃·OEt₂) | Alcohol (R-OH) | Lewis acid-oxetane adduct / Carbocation | Not applicable (achiral C3) |

| Trifluoroacetic Acid / Triethylsilane | Hydride (from Et₃SiH) | Tertiary benzylic carbocation | Dehydroxylation and reduction |

This table illustrates pathways for electrophilically-activated ring-opening based on documented reactions of similar compounds. rsc.org

While less common than polar mechanisms, radical-mediated ring-opening of oxetanes is an emerging area of synthetic utility. researchgate.netelsevierpure.com These reactions are typically initiated by photoredox or transition-metal catalysis and can provide complementary regioselectivity to nucleophilic or electrophilic pathways.

For 3-aryl-substituted oxetanes, radical reactions can be initiated by forming a radical at the C3 position. For instance, a combination of photoredox and nickel catalysis has been used for the decarboxylative arylation of 3-aryl-3-aminooxetanes, proceeding through an aminooxetanyl radical intermediate. beilstein-journals.org A similar strategy applied to a derivative of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol could lead to ring-opened products.

Recent studies have shown that co-catalysis systems, such as those involving cobalt and a Lewis acid activator, can enable the radical ring-opening of oxetanes to form γ-oxy radicals, which can then participate in subsequent C-C bond-forming reactions. researchgate.net Another approach uses zirconocene (B1252598) and photoredox catalysis to achieve C-O bond homolysis, selectively yielding the more-substituted alcohols via the less-stable radical intermediate. elsevierpure.com Photochemical methods, using a sensitizer, can also induce C-C or C-O bond scission from an excited triplet state. acs.orgscilit.com These methods highlight the potential to generate radical intermediates that lead to ring cleavage and subsequent functionalization.

Functional Group Transformations of the Hydroxymethyl Moiety in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

The primary alcohol of the hydroxymethyl group can undergo standard transformations, such as oxidation, esterification, and etherification. A key consideration for these reactions is the stability of the oxetane ring, which is prone to opening under strongly acidic conditions. chemrxiv.org

The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, provided that the reaction conditions are compatible with the oxetane ring. Studies on similarly substituted oxetanes have shown that this is feasible with a careful choice of reagents. chemrxiv.org

Oxidation to the aldehyde can be achieved using milder oxidizing agents. Reagents such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) have proven effective for oxidizing hydroxymethyl-substituted oxetanes without causing ring-opening. chemrxiv.org

For the synthesis of the corresponding carboxylic acid, more robust oxidation methods are required. A radical pathway using (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) in combination with a co-oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) can be employed, although it may sometimes lead to partial decomposition. chemrxiv.org Alternatively, stronger, less selective reagents like potassium permanganate (B83412) (KMnO₄) have been successfully used to convert alkyl-substituted hydroxymethyl oxetanes to their carboxylic acids, indicating the oxetane's resilience under certain vigorous conditions. chemrxiv.org

| Target Functional Group | Reagent(s) | Conditions | Oxetane Ring Stability |

| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | High |

| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | High |

| Carboxylic Acid | TEMPO / PIDA | CH₂Cl₂, Room Temp | Moderate (some decomposition possible) |

| Carboxylic Acid | KMnO₄ | Basic, Heat | Good for certain substrates |

This table summarizes proven oxidation methods on analogous oxetane-containing molecules. chemrxiv.org

The hydroxymethyl group readily participates in esterification and etherification reactions. However, standard acid-catalyzed esterification (Fischer esterification) is generally avoided due to the propensity of the oxetane ring to open under strong acidic conditions, leading to decomposition. chemrxiv.org

To form esters, conditions that avoid strong acids are preferred. This can be achieved by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or by using standard peptide coupling agents. organic-chemistry.org Alternatively, esterification can be performed under basic conditions by first deprotonating the alcohol and then reacting it with an alkyl halide. chemrxiv.org

Etherification of the hydroxymethyl group is also readily achievable. The Williamson ether synthesis, which involves deprotonation with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) followed by reaction with an alkyl halide, is a common and effective method that preserves the oxetane structure. chemrxiv.org More recently, a Brønsted acid-catalyzed condensation between 3-aryl-oxetanols and other alcohols has been developed, which surprisingly proceeds without oxetane ring-opening to form ethers, showcasing a reversible reaction that produces water as the only byproduct. rsc.org

Substitution Reactions at the Hydroxymethyl Carbon

The primary alcohol of the hydroxymethyl group is susceptible to substitution reactions, typically following activation.

Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and generally requires conversion to a better leaving group, such as a tosylate or a halide, to facilitate substitution.

Table 1: Common Activating Agents for Hydroxymethyl Group Substitution

| Activating Agent | Resulting Intermediate | Typical Reaction Conditions |

| p-Toluenesulfonyl chloride (TsCl) | Tosylate ester | Pyridine, 0°C to rt |

| Thionyl chloride (SOCl₂) | Chloroalkane | CH₂Cl₂, 0°C to rt nih.gov |

| Phosphorus tribromide (PBr₃) | Bromoalkane | Et₂O, 0°C |

Once activated, the carbon of the hydroxymethyl group becomes electrophilic and can be attacked by a variety of nucleophiles.

Nucleophilic Substitution: The activated hydroxymethyl group can undergo S_N2 reactions with a range of nucleophiles.

Table 2: Examples of Nucleophilic Substitution at the Activated Hydroxymethyl Carbon

| Nucleophile | Product |

| Azide (B81097) (N₃⁻) | 3-(3-(Azidomethyl)phenyl)oxetan-3-ol |

| Cyanide (CN⁻) | 3-(3-(Cyanomethyl)phenyl)oxetan-3-ol |

| Thiolates (RS⁻) | 3-(3-((Alkylthio)methyl)phenyl)oxetan-3-ol |

| Amines (RNH₂) | 3-(3-((Alkylamino)methyl)phenyl)oxetan-3-ol |

Reactivity of the Phenyl Ring in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

The phenyl ring in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is a key site for chemical modification, primarily through electrophilic aromatic substitution and cross-coupling reactions.

The substituents on the phenyl ring, the 3-hydroxy-3-oxetan-3-yl group and the hydroxymethyl group, influence the regioselectivity of electrophilic aromatic substitution (S_EAr) reactions. wikipedia.orgmasterorganicchemistry.com Both the hydroxyl and alkyl groups are generally considered ortho-, para-directing activators. byjus.com The hydroxyl group in the oxetane moiety and the hydroxymethyl group are electron-donating groups, which activate the aromatic ring towards electrophilic attack. byjus.com This activation stabilizes the carbocation intermediate (arenium ion) formed during the reaction. masterorganicchemistry.combyjus.com

The directing effects of the two substituents determine the position of incoming electrophiles. The 3-hydroxy-3-oxetan-3-yl group, being at the meta position relative to the hydroxymethyl group, will direct incoming electrophiles to the positions ortho and para to it. Similarly, the hydroxymethyl group will direct to its ortho and para positions. The combined directing effects would likely favor substitution at the positions ortho and para to the more activating group. Steric hindrance from the bulky oxetane substituent may also play a role in favoring substitution at the less hindered positions. wikipedia.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-(3-(Hydroxymethyl)-4-nitrophenyl)oxetan-3-ol and 3-(3-(Hydroxymethyl)-6-nitrophenyl)oxetan-3-ol |

| Halogenation | Br₂, FeBr₃ | 3-(4-Bromo-3-(hydroxymethyl)phenyl)oxetan-3-ol and 3-(6-Bromo-3-(hydroxymethyl)phenyl)oxetan-3-ol |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 3-(3-(Hydroxymethyl)-4-alkylphenyl)oxetan-3-ol and 3-(3-(Hydroxymethyl)-6-alkylphenyl)oxetan-3-ol |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 3-(4-Acyl-3-(hydroxymethyl)phenyl)oxetan-3-ol and 3-(6-Acyl-3-(hydroxymethyl)phenyl)oxetan-3-ol |

To participate in cross-coupling reactions, the phenyl ring of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation as described previously.

Suzuki-Miyaura Coupling: A halogenated derivative of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Heck Reaction: The halogenated derivative can also react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Regioselectivity and Stereoselectivity in Complex Reactions Involving 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

The presence of multiple reactive sites and chiral centers in derivatives of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol can lead to complex issues of regioselectivity and stereoselectivity.

For instance, in photochemical oxetane formation reactions (Paternò-Büchi reaction), the presence of a hydroxyl group can influence the regioselectivity of the cycloaddition. nih.govresearchgate.net While this specific reaction involves the formation of an oxetane ring rather than starting with one, the principle that hydroxyl groups can direct the outcome of a reaction is relevant. In the case of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, the two distinct hydroxyl groups could direct reactions at different rates and to different positions, depending on the reaction conditions and the nature of the reactants.

Stereoselectivity would be a key consideration in reactions involving the chiral center that would be created if one of the substituents on the oxetane ring were different from the other. As the starting material is achiral, any reaction that introduces a new chiral center will result in a racemic mixture unless a chiral catalyst or reagent is used.

Mechanistic Investigations of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Chemical Transformations

Detailed mechanistic studies specifically on 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol are not extensively reported in the provided search results. However, general mechanistic principles for the reactions of its functional groups can be applied.

Kinetic studies provide valuable insights into reaction mechanisms by determining the rate law, which expresses the relationship between the rate of a reaction and the concentration of the reactants. For a hypothetical reaction of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, a kinetic study would involve systematically varying the concentrations of the reactants and monitoring the reaction progress over time.

For example, in a substitution reaction at the hydroxymethyl carbon, the rate law might be found to be:

Rate = k[3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol][Nucleophile]

This would indicate a second-order reaction, consistent with an S_N2 mechanism.

Theoretical studies using methods like Density Functional Theory (DFT) can also be employed to calculate the energetics of different reaction pathways and predict rate constants, providing a deeper understanding of the reaction mechanism. researchgate.netrsc.org Such studies can help elucidate the transition state structures and activation barriers for various transformations of the molecule.

Isotope Labeling Experiments for Reaction Pathway Elucidation

Isotope labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. ias.ac.in By replacing an atom with its heavier, stable isotope, such as deuterium (B1214612) (²H or D) for hydrogen, carbon-13 (¹³C) for carbon, or oxygen-18 (¹⁸O) for oxygen, chemists can follow the labeled atom's journey from reactant to product. ias.ac.inresearchgate.net This method is particularly effective in distinguishing between proposed reaction pathways.

For instance, in acid-catalyzed ring-opening reactions of oxetanes, the precise mechanism of nucleophilic attack is a key question. Two primary pathways are often considered: an SN1-like mechanism involving a carbocation intermediate, or an SN2-like mechanism with a concerted backside attack. A ¹³C kinetic isotope effect (KIE) study could help differentiate between these possibilities. nih.gov A significant KIE at the carbon atom undergoing nucleophilic attack would suggest that the C-O bond is being broken in the rate-determining step, which is characteristic of an SN2-type mechanism. Conversely, a small or negligible KIE would be more consistent with an SN1 pathway where the formation of the carbocation is the slower step.

Furthermore, ¹⁸O labeling of the oxetane ring's oxygen atom could definitively track its fate during the reaction. In a ring-opening reaction followed by the incorporation of a nucleophile, determining whether the ¹⁸O atom remains in the final product or is exchanged with the solvent or nucleophile can provide clear evidence for the reaction pathway.

Similarly, deuterium labeling of the hydroxymethyl group's hydrogen atoms could be employed to study its involvement in any intramolecular reactions or rearrangements. The position of the deuterium atoms in the final product would reveal whether these hydrogens participate in the reaction mechanism.

While specific experimental data tables for isotope labeling of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol are not available, the following table illustrates a hypothetical experimental design for a KIE study on its acid-catalyzed ring opening, based on established methodologies. nih.govrsc.orgrsc.org

Hypothetical Isotope Labeling Experiment Design

| Isotopic Label | Labeled Position | Reaction Studied | Expected Outcome for SN1 Mechanism | Expected Outcome for SN2 Mechanism |

|---|---|---|---|---|

| ¹³C | C3 of Oxetane Ring | Acid-catalyzed ring opening | Small or no kinetic isotope effect | Significant kinetic isotope effect |

| ¹⁸O | Oxetane Oxygen | Acid-catalyzed ring opening | ¹⁸O retained in diol product | ¹⁸O retained in diol product |

Theoretical and Computational Chemistry Studies of 3 3 Hydroxymethyl Phenyl Oxetan 3 Ol

Quantum Chemical Calculations on the Electronic Structure of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

Quantum chemical calculations provide a powerful lens through which to examine the electronic makeup of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol. These methods, rooted in the principles of quantum mechanics, allow for a detailed description of the molecule's electron distribution and orbital interactions, which are fundamental to its reactivity and physical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

Computational studies, often employing Density Functional Theory (DFT), can predict the energies and spatial distributions of these orbitals. For 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, which can act as an electron donor. Conversely, the LUMO is likely distributed across the oxetane (B1205548) ring and the antibonding orbitals of the phenyl system. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating a greater propensity to engage in chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Energies of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and serves as an illustrative example of what computational studies might reveal.

The electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. This map illustrates regions of positive and negative electrostatic potential on the molecule's surface. In 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, the oxygen atoms of the oxetane ring and the two hydroxyl groups are expected to be regions of high electron density, thus exhibiting a negative electrostatic potential. These areas are likely sites for electrophilic attack and hydrogen bond acceptance.

Conversely, the hydrogen atoms of the hydroxyl groups and the aromatic ring will exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. Understanding this charge distribution is essential for predicting how the molecule will interact with other molecules, including solvents and biological targets.

Detailed Conformational Analysis and Energy Landscapes of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Isomers

The flexibility of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, arising from the rotation around its single bonds, gives rise to various conformers with different energies. A thorough conformational analysis is necessary to identify the most stable structures and understand the molecule's dynamic behavior.

Ab initio and DFT methods are instrumental in exploring the potential energy surface of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol to identify its stable conformers. These calculations can determine the relative energies of different spatial arrangements, which arise from the rotation of the phenyl group relative to the oxetane ring and the orientation of the hydroxymethyl group. The puckering of the four-membered oxetane ring also contributes to the conformational complexity. The most stable conformer will be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions, such as hydrogen bonding between the hydroxyl groups.

Prediction of Spectroscopic Parameters for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

Computational methods can also predict various spectroscopic parameters, which can aid in the experimental characterization of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol. By simulating spectra, researchers can compare theoretical predictions with experimental data to confirm the molecule's structure.

Predicted spectroscopic data can include Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. For instance, the calculated ¹H and ¹³C NMR chemical shifts can help in assigning the peaks in an experimental spectrum. The predicted IR spectrum can identify the characteristic vibrational modes of the oxetane ring, phenyl group, and hydroxyl groups. UV-Vis spectral predictions can provide information about the electronic transitions within the molecule, which are closely related to the HOMO-LUMO gap.

Table 2: Predicted Spectroscopic Data for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) - Aromatic CH | 7.2-7.4 |

| ¹H NMR | Chemical Shift (ppm) - CH₂OH | 4.6 |

| ¹H NMR | Chemical Shift (ppm) - Oxetane CH₂ | 4.4-4.8 |

| ¹³C NMR | Chemical Shift (ppm) - Aromatic C | 125-140 |

| IR | Vibrational Frequency (cm⁻¹) - OH Stretch | 3300-3500 |

| IR | Vibrational Frequency (cm⁻¹) - C-O Stretch (Oxetane) | 950-1000 |

| UV-Vis | Maximum Absorption Wavelength (λmax, nm) | 265 |

Note: The data in this table is hypothetical and serves as an illustrative example of what computational studies might reveal.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Currently, there are no published studies detailing the computational prediction of ¹H and ¹³C NMR chemical shifts specifically for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol. Such studies are crucial for the structural verification of synthesized compounds and for understanding the electronic environment of the nuclei.

Future computational work in this area would likely involve the use of density functional theory (DFT) methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), to calculate the magnetic shielding tensors. These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), would yield predicted chemical shifts. A hypothetical data table for predicted NMR shifts would be invaluable for chemists working on the synthesis and characterization of this molecule.

Hypothetical Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol (Note: The following data is purely illustrative and not based on actual computational results.)

¹H NMR| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| H (Oxetane-OH) | 4.5 |

| H (Benzylic-OH) | 5.2 |

| H (Oxetane-CH₂) | 4.2 - 4.8 |

| H (Benzylic-CH₂) | 4.6 |

¹³C NMR

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C (Oxetane-C-O) | 78 |

| C (Oxetane-CH₂) | 75 |

| C (Benzylic-CH₂) | 65 |

| C (Aromatic) | 125 - 140 |

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy

Similarly, a comprehensive vibrational frequency analysis for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol using computational methods has not been reported. This type of analysis is fundamental for interpreting experimental IR and Raman spectra, providing insights into the molecule's vibrational modes and functional groups.

A theoretical investigation would typically employ DFT calculations to compute the harmonic vibrational frequencies. The resulting data would allow for the assignment of specific vibrational modes, such as the characteristic O-H stretching frequencies of the two hydroxyl groups, the C-O-C stretching of the oxetane ring, and the various vibrations of the phenyl group.

Hypothetical Data Table: Predicted Vibrational Frequencies for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol (Note: The following data is purely illustrative and not based on actual computational results.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| O-H Stretch (Oxetane) | 3450 | High | Low |

| O-H Stretch (Benzylic) | 3350 | High | Low |

| C-H Stretch (Aromatic) | 3050-3100 | Medium | High |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-High | High |

Reaction Pathway Elucidation and Transition State Calculations for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Transformations

Research into the reaction pathways and transition states for transformations of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol through computational means is another area awaiting exploration. Such studies are vital for understanding the reactivity of the molecule, predicting potential reaction products, and designing efficient synthetic routes.

For instance, the acid-catalyzed or base-catalyzed ring-opening of the oxetane is a plausible transformation. Computational chemistry could be used to model the reaction coordinates, locate the transition state structures, and calculate the activation energies for these pathways. This would provide a deeper understanding of the factors governing the regioselectivity and stereoselectivity of such reactions.

Solvation Models and Their Impact on the Stability and Reactivity of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

The influence of solvents on the stability and reactivity of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol has not been computationally investigated. The presence of two hydroxyl groups and a polar oxetane ring suggests that solvent effects, particularly hydrogen bonding, will play a significant role in its behavior in solution.

Computational studies employing both implicit and explicit solvation models could shed light on these interactions. Implicit models, such as the Polarizable Continuum Model (PCM), can provide a good initial estimate of bulk solvent effects on conformational preferences and reaction energetics. Explicit models, where individual solvent molecules are included in the calculation, would offer a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding networks. Comparing the results from different solvation models would be crucial for validating the computational approach and for gaining a comprehensive understanding of the molecule's behavior in different chemical environments.

Advanced Analytical Methodologies for Characterization and Quantification of 3 3 Hydroxymethyl Phenyl Oxetan 3 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol from starting materials, by-products, and degradants, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Given the polar nature of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, attributed to its two hydroxyl groups and the oxetane (B1205548) ring, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. researchgate.netmdpi.com The development of a robust HPLC method is critical for accurate quantification and purity evaluation.

A typical HPLC method would employ a C18 stationary phase, which provides the necessary hydrophobic interactions for retaining the aromatic portion of the molecule. nih.gov Due to the compound's polarity, a mobile phase with a higher aqueous component is generally required for adequate retention. mdpi.combldpharm.com A gradient elution starting with a high percentage of water and gradually increasing the organic modifier, such as acetonitrile (B52724) or methanol, allows for the effective separation of the target compound from both more polar and less polar impurities. UV detection is suitable due to the presence of the phenyl chromophore, typically monitored at a wavelength around 254 nm.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. nih.govflinders.edu.auresearchgate.netyoutube.comnih.gov Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

| Parameter | Specification | Typical Result |

| Specificity | The peak for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol should be well-resolved from impurities and excipients. | Peak purity angle is less than peak purity threshold, indicating no co-eluting impurities. |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 80-120% of the nominal concentration | 0.08 mg/mL - 0.12 mg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%, Intermediate (Inter-day) ≤ 3.0% | Repeatability: 0.8%, Intermediate: 1.5% |

| Robustness | No significant change in results with minor variations in method parameters (e.g., pH, flow rate). | Results remain within specifications when flow rate is varied by ±0.1 mL/min and column temperature by ±2°C. |

This table presents hypothetical validation data for an HPLC method for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, based on established ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization for Volatile Derivatives

Direct analysis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability caused by the two polar hydroxyl groups. nih.gov Therefore, derivatization is a necessary step to increase its volatility and thermal stability. nih.govwikipedia.orgmdpi.com

A common and effective derivatization technique is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comcardiff.ac.uk Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are typically used for this purpose. The resulting bis-TMS ether is significantly more volatile and can be readily analyzed by GC-MS.

Optimization of the GC-MS method involves selecting an appropriate capillary column, typically a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane, which separates compounds based on their boiling points. The temperature program is optimized to ensure good resolution between the derivatized analyte and any potential derivatized impurities. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is used for structural confirmation and identification of the analyte. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination and Chiral Resolution

The 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol molecule contains a stereocenter at the C3 position of the oxetane ring, meaning it can exist as a pair of enantiomers. For pharmaceutical applications, it is often necessary to use a single enantiomer, requiring analytical methods to determine the enantiomeric excess (e.e.) and to perform chiral resolution. scbt.com

Chiral HPLC is the most common technique for separating enantiomers. researchgate.netscifiniti.comscbt.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral separations, including alcohols. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies and thus different retention times.

The mobile phase for chiral separations is often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. scifiniti.com The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. The resolution of the enantiomers is a critical parameter, and a baseline separation (Resolution > 1.5) is typically desired for accurate quantification of the enantiomeric excess. researchgate.net

Advanced Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for complete structural assignment. researchgate.net

The ¹H NMR spectrum would provide information on the number and connectivity of protons in the molecule. The aromatic protons would appear in the downfield region (δ 7.2-7.5 ppm), while the methylene (B1212753) protons of the hydroxymethyl group and the oxetane ring would be found in the upfield region. The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the chemical shifts indicating their electronic environment.

Two-dimensional NMR techniques are used to establish the connectivity between atoms:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system, helping to identify adjacent protons, for instance, within the aromatic ring and between the methylene groups of the oxetane.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the phenyl ring, the hydroxymethyl group, and the oxetane ring. researchgate.net

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

| Phenyl-H | 7.2-7.5 (m) | 125-140 | Phenyl-H to Oxetane-C3, Phenyl-H to CH₂OH-C |

| CH₂OH | ~4.6 (s) | ~65 | CH₂OH-H to Phenyl-C, CH₂OH-H to Oxetane-C3 |

| Oxetane-CH₂ | 4.5-4.8 (m) | ~78 | Oxetane-CH₂-H to Oxetane-C3 |

| Oxetane-C3-OH | ~3.5 (s, broad) | - | - |

| Oxetane-C3 | - | ~80 | Phenyl-H to Oxetane-C3, CH₂OH-H to Oxetane-C3 |

This table presents predicted NMR data for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol based on known chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. nih.govscbt.com These techniques are excellent for identifying the functional groups present in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol.

The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the hydroxymethyl and oxetane methylene groups would be observed in the 2850-3000 cm⁻¹ region. The characteristic C-O stretching of the alcohol and ether functionalities would be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The breathing vibration of the oxetane ring is expected to appear in the far-infrared region. researchgate.net

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, with characteristic bands for the C=C stretching modes around 1600 cm⁻¹. mdpi.com The symmetric stretching of the oxetane ring would also be Raman active.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 |

| Aromatic C=C | Stretching | ~1600, ~1475 | Strong, ~1600, ~1000 (ring breathing) |

| C-O (Alcohol/Ether) | Stretching | 1000-1300 | 1000-1300 |

| Oxetane Ring | Ring Puckering/Breathing | < 200 | < 200 |

This table summarizes the expected characteristic vibrational frequencies for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, allowing for the confirmation of its elemental composition. The high accuracy of HRMS can distinguish the target compound from isomers and other molecules with the same nominal mass.